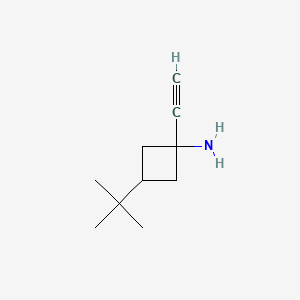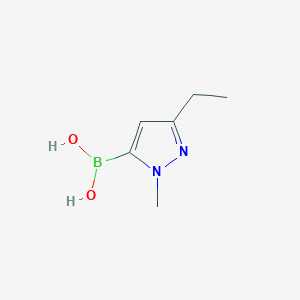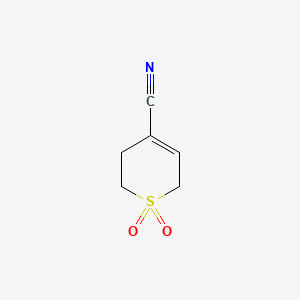![molecular formula C5H7Cl2NOS B15299927 [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methanol group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to its thiazole core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Applied in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Thiazole: The parent compound, which lacks the chloromethyl and methanol groups.
2-Aminothiazole: A precursor in the synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness:
- The presence of both chloromethyl and methanol groups makes this compound unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and form diverse products sets it apart from simpler thiazole derivatives.
Propiedades
Fórmula molecular |
C5H7Cl2NOS |
|---|---|
Peso molecular |
200.09 g/mol |
Nombre IUPAC |
[4-(chloromethyl)-1,3-thiazol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H6ClNOS.ClH/c6-1-4-3-9-5(2-8)7-4;/h3,8H,1-2H2;1H |
Clave InChI |
BHUXKKKIRPTVON-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CO)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)





![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)

![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)

![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
